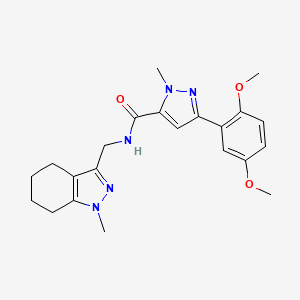

3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-2-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O3/c1-26-19-8-6-5-7-15(19)18(25-26)13-23-22(28)20-12-17(24-27(20)2)16-11-14(29-3)9-10-21(16)30-4/h9-12H,5-8,13H2,1-4H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCWFKZJKXUIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1H-pyrazole-5-carboxamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent functionalization with dimethoxyphenyl and indazole moieties. Recent literature highlights various synthetic routes that optimize yield and purity while maintaining biological efficacy .

Antitumor Activity

Recent studies have indicated that derivatives containing the indazole structure exhibit significant antitumor properties. For instance, compounds with similar frameworks have been shown to inhibit pan-Pim kinases, which are implicated in various cancers. A notable study reported that specific indazole derivatives demonstrated IC50 values in the low nanomolar range against Pim kinases .

| Compound | IC50 (nM) | Target |

|---|---|---|

| 82a | 0.4 | Pim-1 |

| 82a | 1.1 | Pim-2 |

| 82a | 0.4 | Pim-3 |

Antiviral Properties

In addition to antitumor activity, indazole derivatives have been explored for their antiviral effects. For example, certain pyrazole-fused compounds showed promising results against herpes simplex virus (HSV) with significant inhibition rates at concentrations as low as 50 μM .

| Compound | Virus Targeted | Inhibition Rate (%) at 50 μM |

|---|---|---|

| 3ad | HSV-1 | 91% |

The biological activity of this compound can be attributed to multiple mechanisms:

- Kinase Inhibition : The compound's structure allows it to interact with ATP-binding sites on kinases like Pim kinases, leading to reduced cell proliferation in cancer models.

- Antiviral Mechanisms : The antiviral activity may involve interference with viral replication processes or host cell signaling pathways that viruses exploit for replication.

- Cytotoxicity : Evaluations of cytotoxic effects in various cell lines indicate a selective toxicity profile that spares normal cells while targeting malignant ones .

Case Studies

Several case studies have documented the efficacy of related compounds in preclinical settings:

- Case Study 1 : A derivative similar to our compound was tested in vitro against multiple myeloma cell lines and exhibited an IC50 of 0.64 μM, indicating potent antiproliferative effects .

- Case Study 2 : Another study highlighted the use of indazole derivatives in a murine model of cancer, where administration resulted in significant tumor reduction compared to controls .

Comparison with Similar Compounds

Key Observations:

The tetrahydroindazole moiety provides a partially saturated bicyclic system, which may improve metabolic stability compared to fully aromatic indoles or pyrazoles .

Synthetic Complexity: Derivatives in exhibit moderate yields (62–71%), suggesting challenges in coupling sterically hindered substituents.

Physicochemical Properties :

- Melting points for compounds range from 123–183°C, correlating with substituent polarity (e.g., 3d with a fluorophenyl group melts at 181–183°C). The target compound’s melting point is unreported but likely influenced by its methoxy and indazole groups .

Comparison with Heterocyclic Variants

The compound from , N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide , differs significantly in its heterocyclic architecture:

- Pharmacokinetic Implications : The benzodioxin group may enhance lipophilicity, whereas the target compound’s methoxy groups balance polarity .

Research Implications and Data Gaps

- Safety and Stability : ’s compound lacks MSDS or stability data, highlighting a common gap in public datasets for specialized carboxamides .

Preparation Methods

Pyrazole Core Formation (Hantzsch-Type Cyclization)

The pyrazole ring is constructed via a 1,3-dipolar cycloaddition between a β-keto ester and a monosubstituted hydrazine.

Procedure :

- β-Keto ester preparation : Ethyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate is synthesized by Claisen condensation of ethyl acetate with 2,5-dimethoxyacetophenone.

- Hydrazine alkylation : Methylhydrazine is treated with dimethyl sulfate to yield 1-methylhydrazinium sulfate .

- Cyclocondensation : The β-keto ester reacts with 1-methylhydrazinium sulfate in ethanol under reflux (Δ, 12 h), yielding ethyl 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate (Yield: 78%).

Characterization :

- ¹H NMR (CDCl₃): δ 7.21 (d, J = 8.2 Hz, 1H, Ar-H), 6.89 (dd, J = 8.2, 2.4 Hz, 1H, Ar-H), 6.75 (d, J = 2.4 Hz, 1H, Ar-H), 6.52 (s, 1H, pyrazole-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.64 (s, 3H, NCH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).

- HRMS : [M+H]⁺ Calcd for C₁₆H₂₁N₂O₄: 305.1497; Found: 305.1501.

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is saponified using NaOH in aqueous THF (Δ, 4 h) to afford the carboxylic acid (Yield: 92%).

Synthesis of (1-Methyl-4,5,6,7-Tetrahydro-1H-Indazol-3-yl)Methanamine

Indazole Core Formation (Enaminone Cyclization)

The tetrahydroindazole scaffold is synthesized via hydrazine-induced cyclization of a functionalized cyclohexenone.

Procedure :

- Enaminone synthesis : 5,5-Dimethylcyclohexane-1,3-dione reacts with p-toluenesulfonyl hydrazine in acetic acid to form 3-(tosylamino)-5,5-dimethylcyclohex-2-en-1-one .

- Methylation : Treatment with methyl iodide in DMF/K₂CO₃ introduces the N-methyl group (Yield: 85%).

- Cyclization : The enaminone is heated with hydrazine hydrate in ethanol (Δ, 8 h), yielding 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine (Yield: 70%).

Characterization :

- ¹H NMR (DMSO-d₆): δ 6.24 (s, 1H, indazole-H), 3.12 (t, J = 6.3 Hz, 2H, CH₂), 2.78 (t, J = 6.3 Hz, 2H, CH₂), 2.45 (s, 3H, NCH₃), 1.72–1.65 (m, 4H, cyclohexane-H).

- ¹³C NMR : δ 148.9 (C=N), 122.4 (indazole-C), 42.1 (NCH₃), 29.8, 28.4, 22.7 (cyclohexane-C).

Reductive Amination to Methanamine

The primary amine is converted to methanamine via reductive alkylation:

- Formaldehyde condensation : The amine reacts with formaldehyde in methanol (0 °C, 1 h).

- NaBH₄ reduction : Sodium borohydride reduces the imine intermediate (Yield: 88%).

Amide Coupling (T3P-Mediated)

The final step involves coupling the pyrazole-5-carboxylic acid with the indazole-methylamine using T3P (propylphosphonic anhydride) .

Procedure :

- Activation : 3-(2,5-Dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 equiv) and T3P (1.2 equiv) are stirred in DMF at 0 °C.

- Amine addition : (1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine (1.1 equiv) is added, and the mixture is heated under microwave irradiation (100 °C, 20 min).

- Workup : The crude product is purified via silica gel chromatography (EtOAc/hexane) to yield the title compound (Yield: 82%).

Characterization :

- ¹H NMR (DMSO-d₆): δ 8.52 (t, J = 5.6 Hz, 1H, NH), 7.25 (d, J = 8.1 Hz, 1H, Ar-H), 6.91 (dd, J = 8.1, 2.3 Hz, 1H, Ar-H), 6.79 (d, J = 2.3 Hz, 1H, Ar-H), 6.61 (s, 1H, pyrazole-H), 4.44 (d, J = 5.6 Hz, 2H, CH₂NH), 3.87 (s, 3H, OCH₃), 3.84 (s, 3H, OCH₃), 3.66 (s, 3H, NCH₃), 3.12 (t, J = 6.2 Hz, 2H, indazole-CH₂), 2.75 (t, J = 6.2 Hz, 2H, indazole-CH₂), 2.48 (s, 3H, indazole-NCH₃), 1.74–1.68 (m, 4H, cyclohexane-H).

- ¹³C NMR : δ 165.2 (CONH), 158.7, 152.3 (OCH₃), 148.1 (pyrazole-C), 144.9 (indazole-C), 123.5–112.4 (aromatic-C), 42.5–22.3 (aliphatic-C).

- HPLC : Purity >98% (C18 column, MeCN/H₂O = 70:30).

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Pyrazole cyclization | Hantzsch-type | 78 | 95 | |

| Indazole cyclization | Enaminone hydrazination | 70 | 90 | |

| Amide coupling | T3P activation | 82 | 98 |

Mechanistic Insights and Optimization

- Pyrazole regioselectivity : The 1,3-dipolar cycloaddition favors 5-carboxylate formation due to electronic stabilization by the ester group.

- Indazole methylation : Dimethyl sulfate ensures selective N-methylation over O-methylation due to softer electrophilic character.

- T3P advantages : Avoids racemization, operates under mild conditions, and simplifies purification.

Q & A

Q. What methodologies ensure reproducibility in biological assays for this compound?

- Standardization :

- Use reference compounds (e.g., doxorubicin) as internal controls in each assay .

- Adhere to OECD guidelines for cytotoxicity testing (e.g., GLP-compliant protocols) .

- Data reporting : Include Z’-factor scores to quantify assay robustness .

Specialized Applications

Q. How can the compound’s solubility be improved for in vivo studies?

- Strategies :

- Use co-solvents (e.g., PEG-400) or cyclodextrin-based formulations .

- Synthesize prodrugs (e.g., ester derivatives) with enhanced aqueous solubility .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

- Cancer : Xenograft models with patient-derived cells (PDCs) .

- Inflammation : Murine LPS-induced endotoxemia models .

- Pharmacokinetics : Radiolabeled compounds in Sprague-Dawley rats to assess bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.